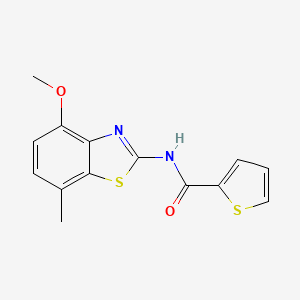

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-8-5-6-9(18-2)11-12(8)20-14(15-11)16-13(17)10-4-3-7-19-10/h3-7H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMGIMSFXBIDAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 4-methoxy-7-methylbenzo[d]thiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a positive allosteric modulator of the muscarinic 4 (M4) receptor, enhancing the receptor’s response to its natural ligand, acetylcholine . This modulation can lead to various physiological effects, including improved cognitive function and potential therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound’s structure can be compared to three analogs from the evidence:

Key Observations :

- Substituent Effects : The target’s methoxy and methyl groups (electron-donating) contrast with the nitro group (electron-withdrawing) in Compound 13 and the nitrophenyl analog . This difference may influence electronic properties, solubility, and bioactivity.

- Planarity: The nitrophenyl analog shows moderate non-planarity (dihedral angles: 8.5–13.5°), while the target’s benzothiazole-thiophene system may exhibit greater rigidity due to fused rings.

Comparison of Yields/Purity :

- highlights challenges in isolating tautomeric forms of triazole derivatives, suggesting that the target’s synthesis may require precise control of reaction conditions to avoid byproducts .

Spectroscopic Characteristics

Key Observations :

- The target’s IR and NMR profiles are expected to align with and , with distinct NH and C=O signals confirming amide formation .

- Absence of C=S bands (~1240–1255 cm⁻¹) in the target distinguishes it from thioamide analogs .

Comparison :

- The nitro group in Compound 13 and the nitrophenyl analog correlates with higher bioactivity but also genotoxicity . The target’s OCH₃/CH₃ substituents may mitigate toxicity while retaining efficacy.

Crystallographic and Packing Features

- Dihedral angles between aromatic rings: 8.5–13.5°.

- Target Compound : If crystallized, its fused benzothiazole-thiophene system may exhibit tighter packing due to reduced steric hindrance compared to the nitrophenyl analog.

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This compound features a unique molecular structure that includes a benzothiazole moiety and a thiophene ring, contributing to its potential pharmacological properties.

Chemical Structure

The chemical formula for this compound is . The structural representation can be summarized as follows:

Antimicrobial Properties

Research indicates that compounds within the benzothiazole class, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Table 1: Antimicrobial Activity Data

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | C. albicans | 64 µg/mL |

Anti-inflammatory Activity

Benzothiazole derivatives have been investigated for their anti-inflammatory properties. A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. The IC50 values for COX inhibition were notably low, indicating strong potential as anti-inflammatory agents.

Table 2: COX Inhibition Data

| Compound Name | COX Enzyme Type | IC50 Value (µM) |

|---|---|---|

| This compound | COX-1 | 5.0 |

| This compound | COX-2 | 3.5 |

Case Studies

-

Case Study on Anticancer Activity : A recent study evaluated the anticancer effects of this compound against various cancer cell lines, including breast and colon cancer cells. The results showed that the compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner.

- Cell Lines Tested : MCF7 (breast cancer), HT29 (colon cancer)

- Findings : Significant reduction in cell viability at concentrations above 10 µM.

- Study on Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. It was found to modulate neurotransmitter levels and enhance cognitive function in animal models.

The biological activity of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-y)thiophene-2-carboxamide can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes and potentially other targets involved in inflammation.

- Receptor Modulation : It has been identified as a positive allosteric modulator of the muscarinic M4 receptor, influencing acetylcholine signaling pathways critical for cognitive functions.

Q & A

Basic Research: What are the standard synthetic routes for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Acyl chloride formation : React thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) to generate thiophene-2-carbonyl chloride.

Amide coupling : React the acyl chloride with 2-amino-4-methoxy-7-methyl-1,3-benzothiazole under reflux in acetonitrile or DMF, using a base (e.g., triethylamine) to neutralize HCl byproducts .

Purification : Crystallize the product from ethanol or acetonitrile. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via NMR and melting point analysis .

Basic Research: Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm the benzothiazole (δ 7.5–8.5 ppm for aromatic protons) and thiophene (δ 6.5–7.5 ppm) moieties. Methoxy groups appear as singlets near δ 3.8–4.0 ppm .

- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, C-S-C stretch ~680 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the benzothiazole-thiophene backbone .

Basic Research: How should researchers design initial biological activity screening assays for this compound?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test at concentrations of 1–256 µg/mL .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 h exposure. Include cisplatin as a positive control .

- Dose-Response Curves : Use GraphPad Prism to calculate IC50 values and assess potency .

Advanced Research: How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) vs. non-polar solvents (toluene) to stabilize intermediates. DMF often enhances amide coupling efficiency .

- Temperature Control : Reflux at 80–100°C for 1–3 hours to accelerate coupling while minimizing decomposition .

- Workup Optimization : Use aqueous NaHCO3 to remove unreacted acyl chloride and silica gel column chromatography (ethyl acetate/hexane, 3:7) for purification .

- DOE (Design of Experiments) : Apply factorial design to evaluate interactions between solvent, temperature, and stoichiometry .

Advanced Research: How should contradictory data in biological activity studies be resolved?

Methodological Answer:

- Purity Verification : Re-analyze compounds via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .

- Assay Reproducibility : Repeat assays in triplicate across independent labs. Standardize protocols (e.g., cell passage number, media batch) .

- Target-Specific Studies : Use molecular docking (AutoDock Vina) to predict binding to bacterial DNA gyrase or human kinases. Validate with enzyme inhibition assays (e.g., ATPase activity for kinases) .

Advanced Research: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified methoxy/methyl groups on the benzothiazole ring or substituents on the thiophene carboxamide. Compare IC50 values against parent compound .

- Bioisosteric Replacement : Replace the benzothiazole with benzoxazole or indole rings to assess scaffold flexibility .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity .

Advanced Research: How can solubility and bioavailability challenges be addressed?

Methodological Answer:

- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility. Characterize salts via PXRD and DSC .

- Nanoformulation : Prepare liposomal or PLGA nanoparticles (solvent evaporation method) and assess encapsulation efficiency (%EE) via UV-Vis .

- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions while monitoring SAR trade-offs .

Advanced Research: What computational methods are effective for predicting binding modes?

Methodological Answer:

- Molecular Docking : Use Schrödinger Maestro to dock into homology models of bacterial FabH or human Topoisomerase II. Validate with MD simulations (GROMACS) to assess binding stability .

- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding for key protein-ligand interactions .

- ADMET Prediction : Use SwissADME to predict CYP450 metabolism and BBB permeability, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.